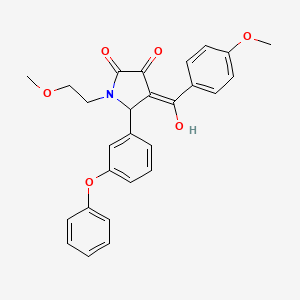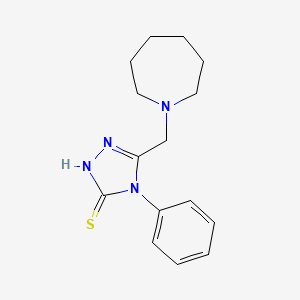![molecular formula C14H13ClN2O3 B5429656 N-{2-[(4-chlorophenyl)amino]-1-methyl-2-oxoethyl}-2-furamide](/img/structure/B5429656.png)
N-{2-[(4-chlorophenyl)amino]-1-methyl-2-oxoethyl}-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(4-chlorophenyl)amino]-1-methyl-2-oxoethyl}-2-furamide, also known as CFTR inhibitor-172, is a small molecule that has been extensively studied for its potential therapeutic applications in cystic fibrosis (CF) and other diseases. In
Mechanism of Action
N-{2-[(4-chlorophenyl)amino]-1-methyl-2-oxoethyl}-2-furamide inhibitor-172 selectively inhibits the function of this compound by binding to a specific site on the protein. This binding prevents the opening of the chloride channel, leading to increased chloride transport across cell membranes. This mechanism of action has been extensively studied and confirmed in various in vitro and in vivo models.
Biochemical and Physiological Effects:
This compound inhibitor-172 has been shown to increase chloride transport in CF cells, leading to improved lung function and reduced incidence of lung infections. In addition, this compound inhibitor-172 has been shown to have anti-inflammatory effects, which could further benefit CF patients. However, the long-term effects of this compound inhibitor-172 on other physiological processes are still being studied.
Advantages and Limitations for Lab Experiments
N-{2-[(4-chlorophenyl)amino]-1-methyl-2-oxoethyl}-2-furamide inhibitor-172 has several advantages for lab experiments, including its high potency and selectivity for this compound. However, the compound has relatively low solubility, which can make it difficult to work with in certain experimental conditions. In addition, this compound inhibitor-172 has limited stability in solution, which can affect its activity over time.
Future Directions
There are several future directions for research on N-{2-[(4-chlorophenyl)amino]-1-methyl-2-oxoethyl}-2-furamide inhibitor-172. One area of interest is the development of more stable and soluble analogs of the compound, which could improve its efficacy and ease of use in lab experiments. Another area of interest is the exploration of this compound inhibitor-172 as a potential therapeutic agent for other diseases, such as chronic obstructive pulmonary disease (COPD) and asthma. Finally, further studies are needed to fully understand the long-term effects of this compound inhibitor-172 on physiological processes and its potential for clinical use.
In conclusion, this compound inhibitor-172 is a small molecule that has shown great potential for therapeutic applications in CF and other diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Further research is needed to fully understand its potential for clinical use and to explore its applications in other diseases.
Synthesis Methods
The synthesis of N-{2-[(4-chlorophenyl)amino]-1-methyl-2-oxoethyl}-2-furamide inhibitor-172 involves several steps, including the reaction of 4-chloroaniline with ethyl 2-oxo-4-phenylbutyrate to form the intermediate, which is then reacted with furfurylamine to yield the final product. The synthesis of this compound inhibitor-172 has been optimized and improved over the years, resulting in higher yields and purity of the compound.
Scientific Research Applications
N-{2-[(4-chlorophenyl)amino]-1-methyl-2-oxoethyl}-2-furamide inhibitor-172 has been extensively studied for its potential therapeutic applications in CF and other diseases. CF is a genetic disorder that affects the function of the CF transmembrane conductance regulator (this compound) protein, which is responsible for regulating the transport of chloride ions across cell membranes. This compound inhibitor-172 has been shown to selectively inhibit the function of this compound, leading to increased chloride transport in CF cells. This has potential therapeutic implications for CF patients, as it could improve lung function and reduce the incidence of lung infections.
properties
IUPAC Name |
N-[1-(4-chloroanilino)-1-oxopropan-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3/c1-9(16-14(19)12-3-2-8-20-12)13(18)17-11-6-4-10(15)5-7-11/h2-9H,1H3,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULBPBNYTBSKCRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)Cl)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(5-cyclopropyl-1H-pyrazol-1-yl)propyl]-2-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5429574.png)
![4-[4-(benzyloxy)benzylidene]-2-(4-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5429584.png)
![N-{2-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5429590.png)
![2-[(3-bromobenzoyl)amino]-N-methylbenzamide](/img/structure/B5429597.png)
![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-5-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide](/img/structure/B5429606.png)
![{2-[(2-chlorobenzyl)oxy]benzyl}(2-pyridinylmethyl)amine hydrochloride](/img/structure/B5429609.png)

![2-(1,3-benzothiazol-2-yl)-3-{2-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}acrylonitrile](/img/structure/B5429626.png)
![3-benzyl-5-[2-(4-morpholinyl)-5-nitrobenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5429633.png)

![2-[1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-furylmethyl)acetamide](/img/structure/B5429639.png)

![N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-N,1-dimethyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5429649.png)
![N-methyl-N-[(3-methylpyridin-4-yl)methyl]-5-phenyl-1H-pyrrole-2-carboxamide](/img/structure/B5429652.png)